molecular formula C7H9N3O B577092 5-Ethylpyrazine-2-carboxamide CAS No. 13535-08-5

5-Ethylpyrazine-2-carboxamide

Cat. No.: B577092
CAS No.: 13535-08-5
M. Wt: 151.169
InChI Key: NWAYJJYEQLJTLD-UHFFFAOYSA-N
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Description

5-Ethylpyrazine-2-carboxamide is a pyrazine derivative characterized by a carboxamide group at position 2 and an ethyl substituent at position 5 of the pyrazine ring. Pyrazine derivatives are heterocyclic compounds with two nitrogen atoms at positions 1 and 4, conferring unique electronic and steric properties that influence their biological and physicochemical profiles .

Synthesis: The compound is synthesized via nucleophilic substitution of 5-chloropyrazine-2-carboxamide with ethylamine under reflux conditions in ethanol, using triethylamine (TEA) as a base. This method aligns with protocols for analogous compounds, such as 5-alkylamino-N-phenylpyrazine-2-carboxamides, which achieve yields of 18–89% after purification by flash chromatography and recrystallization .

Characterization: Standard techniques include melting point determination, $^1$H NMR, $^13$C NMR, IR spectroscopy, and elemental analysis. For example, 5-chloro-N-phenyl derivatives exhibit melting points ranging from 120–250°C, with NMR signals for the pyrazine ring protons appearing at δ 8.5–9.5 ppm .

Properties

CAS No.

13535-08-5

Molecular Formula

C7H9N3O

Molecular Weight

151.169

IUPAC Name

5-ethylpyrazine-2-carboxamide

InChI

InChI=1S/C7H9N3O/c1-2-5-3-10-6(4-9-5)7(8)11/h3-4H,2H2,1H3,(H2,8,11)

InChI Key

NWAYJJYEQLJTLD-UHFFFAOYSA-N

SMILES

CCC1=NC=C(N=C1)C(=O)N

Synonyms

Pyrazinecarboxamide, 5-ethyl- (8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Table 1: Comparative Analysis of Pyrazinecarboxamides
Compound Name Substituents (Pyrazine/Phenyl) IC$_{50}$ (µM) Lipophilicity (logP) Melting Point (°C) Reference
5-Ethylpyrazine-2-carboxamide Ethyl/- Data pending ~1.8 (predicted) Data pending
5-Chloro-N-(3-CF$_3$-Ph)-pyrazine-2-carboxamide Cl/3-CF$_3$ 41.9 3.2 210–212
5-tert-Butyl-6-Cl-N-(5-Br-2-OH-Ph)-pyrazine-2-carboxamide tert-Butyl, Cl/5-Br-2-OH 41.9 4.1 185–187
5-Methylpyrazine-2-carbohydrazide Methyl/- Not reported ~1.0 160–162
N-(E)-Heteroaromatic derivatives Varied heterocycles 2.5–50 1.5–3.8 110–230

Key Observations :

  • For example, 5-chloro-N-(3-CF$3$-Ph)-pyrazine-2-carboxamide exhibits an IC${50}$ of 41.9 µM against Mycobacterium tuberculosis . Ethyl Group: The ethyl substituent (electron-donating) likely balances lipophilicity (predicted logP ~1.8) and steric bulk, optimizing membrane permeability without excessive hydrophobicity. Bulkier Groups: tert-Butyl substituents (logP ~4.1) improve activity but may hinder target binding due to steric effects .
  • Phenyl Ring Modifications :
    • Polar groups (e.g., -OH, -CF$3$) on the phenyl ring enhance target interactions but may reduce metabolic stability. For instance, 5-chloro-N-(4-hydroxy-phenyl) derivatives show moderate activity (IC${50}$ ~50 µM) .

Physicochemical Properties

  • Lipophilicity : Ethyl-substituted derivatives are less lipophilic than chloro- or tert-butyl analogues, favoring improved aqueous solubility. This is critical for bioavailability .
  • Melting Points : Chlorinated derivatives typically have higher melting points (>200°C) due to stronger intermolecular forces, whereas alkylated analogues (e.g., ethyl, methyl) exhibit lower melting points (~150–180°C) .

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